molecular formula C17H14N4O B7454548 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one

2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one

Cat. No.: B7454548
M. Wt: 290.32 g/mol
InChI Key: YPBWZQAOMWKNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD153035, which is an inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane protein that plays a crucial role in cell proliferation and differentiation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of cancer and other diseases.

Mechanism of Action

PD153035 works by binding to the ATP-binding site of the EGFR, which prevents the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells. PD153035 has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Biochemical and Physiological Effects
PD153035 has been shown to have several biochemical and physiological effects. In addition to its anti-tumor effects, PD153035 has been shown to inhibit the migration and invasion of cancer cells. This compound has also been shown to inhibit the proliferation of vascular smooth muscle cells, which could have potential applications in the treatment of cardiovascular diseases.

Advantages and Limitations for Lab Experiments

PD153035 has several advantages for laboratory experiments. This compound is readily available and has been extensively studied, which makes it an ideal tool for investigating the role of EGFR in various biological processes. However, PD153035 has some limitations, such as its relatively low potency compared to other EGFR inhibitors. This compound also has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one. One area of research is the development of more potent and selective EGFR inhibitors for cancer treatment. Another area of research is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and diabetes. Additionally, PD153035 could be used as a tool to study the downstream signaling pathways of EGFR and their role in various biological processes.

Synthesis Methods

The synthesis of 2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one involves several steps. The first step involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylhydrazone. This intermediate is then reacted with 2-bromoacetophenone to form 2-(4-nitrophenyl)-2,3-dihydro-1H-quinazolin-4-one. The final step involves the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst.

Scientific Research Applications

2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer treatment. The EGFR is overexpressed in many types of cancer, and inhibition of this receptor has been shown to have anti-tumor effects. PD153035 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, PD153035 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.

Properties

IUPAC Name

2-(4-imidazol-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17-14-3-1-2-4-15(14)19-16(20-17)12-5-7-13(8-6-12)21-10-9-18-11-21/h1-11,16,19H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBWZQAOMWKNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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